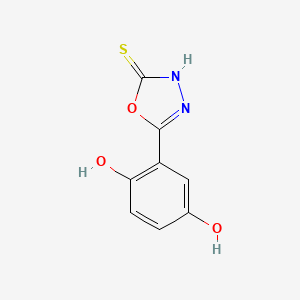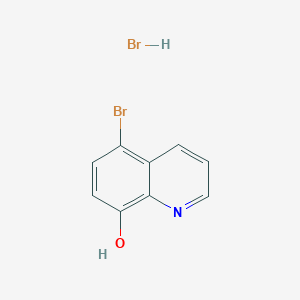![molecular formula C13H13N3O4 B12915814 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 923013-53-0](/img/structure/B12915814.png)
2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]oxazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design. The unique structure of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a microwave-assisted procedure, which provides a rapid and efficient synthesis route. The reaction conditions often include the use of a catalyst-free environment and mild transition-metal-free conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Serves as a probe for studying biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares a similar nitro group and heterocyclic structure.
2-Methyl-6-nitro-2-(phenoxymethyl)-3H-imidazo[2,1-b][1,3]oxazole: Another closely related compound with similar structural features
Uniqueness
2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole stands out due to its specific substitution pattern and the presence of the phenoxymethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
923013-53-0 |
|---|---|
Molekularformel |
C13H13N3O4 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
2-methyl-6-nitro-2-(phenoxymethyl)-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C13H13N3O4/c1-13(9-19-10-5-3-2-4-6-10)8-15-7-11(16(17)18)14-12(15)20-13/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
WDFNGBTYSVHPTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


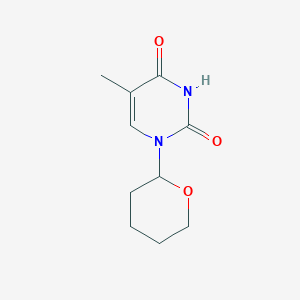
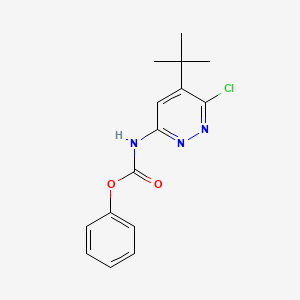
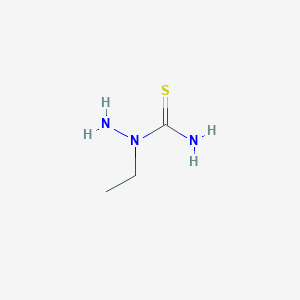

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

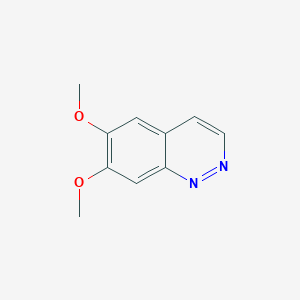

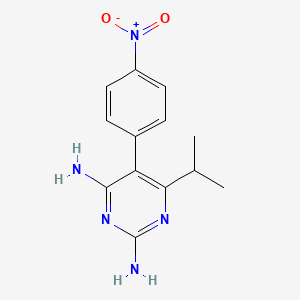


![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)
